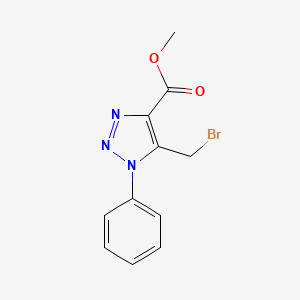

methyl 5-(bromomethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

The chemical reactions involving bromomethyl compounds can vary widely. For instance, 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) can be synthesized via a bromination reaction with 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material .Applications De Recherche Scientifique

- Methyl 5-(bromomethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylate has been studied for its antiproliferative and cytotoxic effects against human cancer cell lines. In vitro screening revealed that some analogues exhibited activity comparable to or better than cisplatin, a commonly used chemotherapy drug. Remarkably, these compounds showed lower toxicity to normal cells compared to cisplatin .

- Indole phytoalexins, including this compound, have demonstrated cancer chemopreventive properties. Consuming cruciferous vegetables (rich sources of indole phytoalexins) has been associated with reduced cancer risk. These compounds may play a role in preventing cancer development .

- Indole phytoalexins, including the brominated derivative, exhibit antifungal activity. They can help protect plants from fungal infections. Additionally, they have moderate antibacterial effects .

- Spirobrassinin, a related compound, has been investigated for its anti-aggregation effect in the cerebrospinal fluid of patients with multiple sclerosis. Although not directly related to methyl 5-(bromomethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylate, this highlights the potential neuroprotective properties of indole phytoalexins .

- The compound’s bromomethyl group can serve as a reactive site for polymerization reactions. For instance, 4-bromomethyl benzoyl chloride (a related compound) has been used in the synthesis of block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization .

Anticancer Activity

Chemopreventive Properties

Antifungal and Antibacterial Effects

Neuroprotective Potential

Polymer Synthesis

Safety and Hazards

Bromomethyl compounds can be hazardous. For example, Bromomethyl methyl ether is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and can cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of causing cancer .

Propriétés

IUPAC Name |

methyl 5-(bromomethyl)-1-phenyltriazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O2/c1-17-11(16)10-9(7-12)15(14-13-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJRBOXRQLZOKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=N1)C2=CC=CC=C2)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(1,3-dimethylpyrazol-4-yl)amino]acetate](/img/structure/B2659272.png)

![N-(3-acetylphenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2659282.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(thiophen-3-ylmethyl)methanesulfonamide](/img/structure/B2659283.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-methylphenyl)oxamide](/img/structure/B2659285.png)